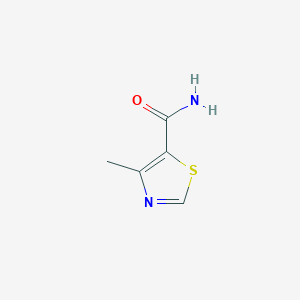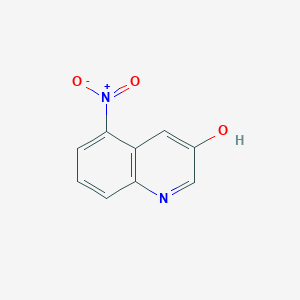
5-Thiazolecarboxamide,4-methyl-(4CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolecarboxamide,4-methyl-(4CI) is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiazolecarboxamide,4-methyl-(4CI) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with amines under suitable conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, eco-friendly methods are preferred. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux temperature. This method is advantageous due to its high yield and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Thiazolecarboxamide,4-methyl-(4CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
5-Thiazolecarboxamide,4-methyl-(4CI) has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of fungicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboxamide,4-methyl-(4CI) involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In other applications, it may act by modulating signaling pathways or inhibiting specific enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Thiazolecarboxamide derivatives: These include various substituted thiazolecarboxamides that exhibit similar biological activities.
Thiazolidines: These are reduced forms of thiazoles and have distinct pharmacological properties.
Thiazolecarboxanilides: These compounds are used as fungicides and have structural similarities with 5-Thiazolecarboxamide,4-methyl-(4CI).
Uniqueness: 5-Thiazolecarboxamide,4-methyl-(4CI) stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a COX inhibitor and its potential in various therapeutic applications make it a compound of significant interest .
Propriétés
Formule moléculaire |
C5H6N2OS |
|---|---|
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) |
Clé InChI |
UZWPXUGRAIGEEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)




![5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-B]pyridin-6(7H)-one](/img/structure/B8737635.png)







